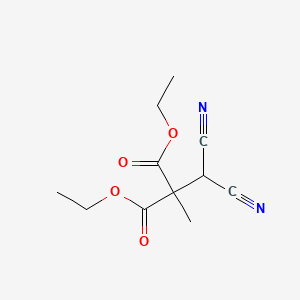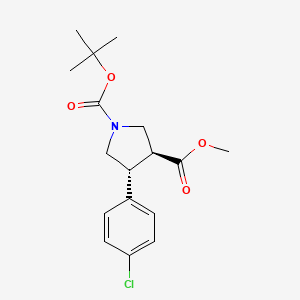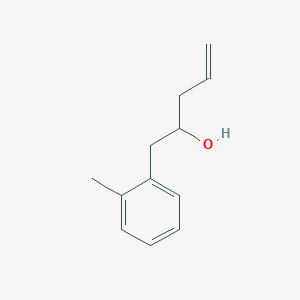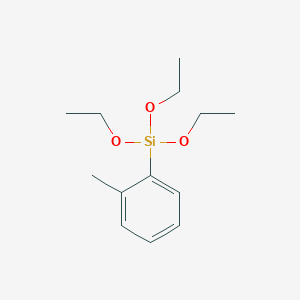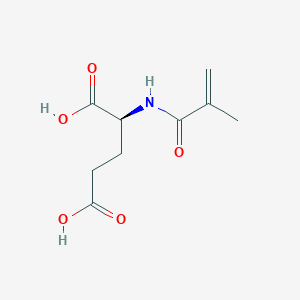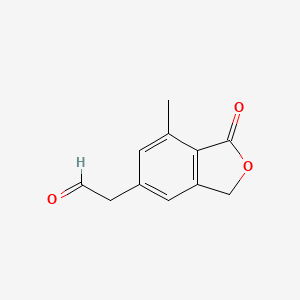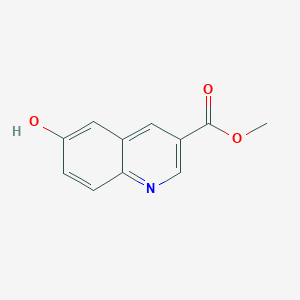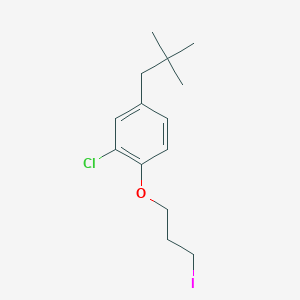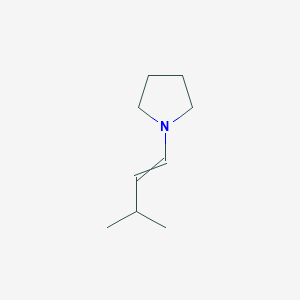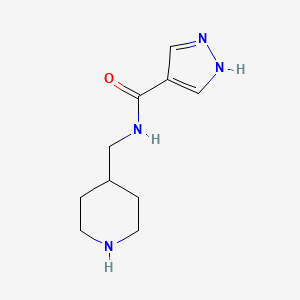
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with piperidine derivatives. One common method includes the formation of β-keto esters from piperidine-4-carboxylic acid, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with N-mono-substituted hydrazines yields the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid: A simpler analog without the piperidine moiety.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A methyl-substituted derivative.
N-Boc-piperidinyl-1H-pyrazole-4-carboxylates: Compounds with a Boc-protected piperidine group
Uniqueness: N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide stands out due to its unique combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-6-13-14-7-9)12-5-8-1-3-11-4-2-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) |
Clave InChI |
UVHHMYCYSMMNFL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CNC(=O)C2=CNN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)

